
rac threo-Dihydro Bupropion-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac threo-Dihydro Bupropion-d9: is a stable isotope-labeled compound and a metabolite of bupropion, an antidepressant and smoking cessation aid. This compound is used in various research areas, including neurology, addiction, and pain and inflammation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: rac threo-Dihydro Bupropion-d9 is synthesized through the reduction of bupropion. The reduction of the ketone group in bupropion is carried out by enzymes such as 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . The synthetic route involves the use of stable isotope labeling to incorporate deuterium atoms into the compound, resulting in this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process likely involves large-scale synthesis using similar enzymatic reduction techniques and stable isotope labeling to ensure the incorporation of deuterium atoms .
Análisis De Reacciones Químicas
Types of Reactions: rac threo-Dihydro Bupropion-d9 undergoes various chemical reactions, including reduction, oxidation, and substitution reactions. The reduction of the ketone group in bupropion to form this compound is a key reaction .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include reducing agents such as 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . The reaction conditions typically involve controlled temperatures and pH levels to ensure the efficient reduction of the ketone group.
Major Products Formed: The major product formed from the reduction of bupropion is this compound. This compound is characterized by the presence of deuterium atoms, which are incorporated during the synthesis process .
Aplicaciones Científicas De Investigación
rac threo-Dihydro Bupropion-d9 has several scientific research applications, including:
Mecanismo De Acción
rac threo-Dihydro Bupropion-d9 exerts its effects by inhibiting the reuptake of neurotransmitters such as norepinephrine, dopamine, and serotonin. This inhibition prolongs the duration of action of these neurotransmitters within the neuronal synapse, leading to enhanced neurotransmission . The compound binds to the norepinephrine transporter and the dopamine transporter, thereby preventing the reuptake of these neurotransmitters .
Comparación Con Compuestos Similares
Threohydrobupropion: A major active metabolite of bupropion with similar pharmacological properties.
Hydroxybupropion: Another metabolite of bupropion that circulates at higher concentrations during bupropion therapy.
Erythrohydrobupropion: A metabolite that circulates at similar concentrations as bupropion.
Uniqueness: rac threo-Dihydro Bupropion-d9 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research studies. This compound provides valuable insights into the metabolism and pharmacokinetics of bupropion, making it a crucial tool in scientific research .
Actividad Biológica
Rac threo-Dihydro Bupropion-d9 is a deuterated derivative of bupropion, a widely used antidepressant and smoking cessation aid. This compound is primarily utilized in research settings to study the metabolism of bupropion, aiding in the understanding of its pharmacokinetics and biological activity. The presence of deuterium atoms enhances its tracking capabilities in metabolic studies, particularly through mass spectrometry.
Chemical Structure and Properties
- Molecular Formula : C13H11D9ClNO·HCl
- Molecular Weight : Approximately 250.81 g/mol
- Appearance : White crystalline solid
The "rac" prefix indicates that it is a racemic mixture containing both R and S enantiomers, while "threo" refers to the specific spatial arrangement of groups within the molecule. The isotopic labeling with deuterium allows for enhanced analytical precision in studying metabolic pathways.
Bupropion, and by extension its metabolites like this compound, primarily functions as a norepinephrine and dopamine reuptake inhibitor . This mechanism contributes to its antidepressant effects by increasing the levels of these neurotransmitters in the synaptic cleft, thereby enhancing mood and alleviating symptoms of depression.
Biological Activity and Research Applications
While this compound itself does not exhibit significant inherent biological activity, it serves crucial roles in pharmacological research:
- Metabolic Tracing : It is employed as an internal standard in mass spectrometry to quantify bupropion levels in biological samples, allowing researchers to track its metabolic fate accurately.
- Pharmacokinetic Studies : The compound aids in elucidating the pharmacokinetic properties of bupropion by providing insights into absorption, distribution, metabolism, and excretion (ADME) processes .
- Stereoselective Pharmacokinetics : A novel liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed to analyze the stereoselective metabolism of bupropion and its metabolites. This method has shown high precision and accuracy in quantifying enantiomers in human plasma .
Case Studies and Research Findings
-
Stereoselective Pharmacokinetics Study :
- A study involving healthy volunteers administered a single 100 mg oral dose of racemic bupropion demonstrated that the plasma exposure of 4-hydroxybupropion and threo-dihydrobupropion was significantly higher than that of bupropion itself. This suggests that metabolites contribute substantially to the drug's overall efficacy and safety profile .
-
Metabolite Characterization :
- Research has identified several metabolites of bupropion, including threo-dihydrobupropion and erythro-dihydrobupropion. These metabolites exhibit pharmacological activity and are implicated in both therapeutic effects and potential toxicity. For instance, threo-dihydrobupropion's plasma exposure is approximately seven times higher than that of bupropion .
-
Enzyme Interaction Studies :
- The formation of threo-dihydrobupropion is primarily catalyzed by 11β-hydroxysteroid dehydrogenase type 1, while other carbonyl reductases are involved in producing erythro-dihydrobupropion. Understanding these pathways is vital for predicting individual variations in drug metabolism due to genetic differences among patients .
Comparative Analysis of Metabolites
Metabolite | Primary Action | Plasma Exposure Relative to Bupropion |
---|---|---|
4-Hydroxybupropion | Antidepressant effects | ~17-fold higher |
Threo-Dihydrobupropion | Antidepressant effects | ~7-fold higher |
Erythro-Dihydrobupropion | Less studied; potential effects | Not specified |
Propiedades
Número CAS |
80478-42-8 |
---|---|
Fórmula molecular |
C13H21Cl2NO |
Peso molecular |
278.21 g/mol |
Nombre IUPAC |
(1S,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H20ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,12,15-16H,1-4H3;1H/t9-,12+;/m0./s1 |
Clave InChI |
YZHVQDVGTAELNB-PKKHVXKMSA-N |
SMILES |
CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C |
SMILES isomérico |
C[C@@H]([C@H](C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl |
SMILES canónico |
CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl |
Apariencia |
Purity:>95%White solid |
Sinónimos |
(αR)-rel-3-Chloro-α-[(1R)-1-[(1,1-dimethylethyl)amino]ethyl]benzenemethanol hydrochloride; rac threo-Hydroxybupropion hydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.